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Compound of Interest

Compound Name:

N''-[(4-

chlorophenyl)methyl]guanidine

hydroiodide

CAS No.: 1632141-77-5

Cat. No.: B2732798

Get Quote

Executive Summary
Guanidine ( CH5​N3​) and its substituted derivatives represent a privileged class of nitrogen-rich

pharmacophores in modern drug discovery. With a pKa of approximately 13.6, the guanidine

moiety remains almost entirely protonated at physiological pH (7.4), existing as a resonance-

stabilized guanidinium cation[1]. This unique physicochemical property allows substituted

guanidines to engage in robust, non-covalent interactions—specifically bidentate hydrogen

bonding, charge pairing, and cation-π interactions—with anionic biological targets such as

carboxylates, phosphates, and sulfides[2]. Consequently, guanidine derivatives exhibit a

remarkably broad spectrum of biological activities, including anticancer, antimicrobial, antiviral,

and metabolic modulation[3].
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Primary Biological Activities & Mechanisms of
Action
Anticancer Activity via DNA Minor Groove Binding
A primary mechanism of cytotoxicity for synthetic and natural guanidine derivatives is their

direct interaction with DNA[3]. The cationic guanidinium group exhibits a high electrostatic

affinity for the polyanionic phosphate backbone of the DNA minor groove[2]. By displacing

water molecules and forming bidentate hydrogen bonds with AT-rich regions, these compounds

induce severe conformational changes in the DNA double helix. This interaction disrupts

transcription and replication machinery, ultimately leading to cell cycle arrest and mitochondrial-

mediated apoptosis[2][3]. Recent computational and experimental studies on cyclopropyl-linked

guanidine derivatives demonstrate spontaneous, thermodynamically favorable binding ( ΔG<0 )

to salmon sperm DNA, confirming the scaffold's potential as a DNA-targeting anticancer

agent[2][4].

Antimicrobial and Antifungal Efficacy
Substituted guanidines are highly potent antimicrobial agents. Their mechanism frequently

involves electrostatic interaction with the negatively charged bacterial or fungal cell

membranes. Amphiphilic guanidine derivatives (possessing both a cationic head and a

lipophilic tail) insert into the lipid bilayer, disrupting membrane integrity and causing the lethal

leakage of intracellular contents[3][5]. Furthermore, specific guanidine-containing drugs, such

as the anti-influenza agent zanamivir, act as competitive inhibitors by mimicking the transition

state of the viral neuraminidase enzyme, effectively halting viral replication[6]. In fungal

pathogens (Candida and Cryptococcus spp.), bis-guanidine and tris-guanidine compounds

have shown high potency by disrupting membrane sterols and generating reactive oxygen

species (ROS)[7][8].

Metabolic and Receptor Modulation
Beyond direct cytotoxicity, the guanidine motif is crucial in metabolic and receptor-targeted

therapies. Metformin, a biguanide derivative, is a first-line antidiabetic drug. It acts by inhibiting

Mitochondrial Complex I, which decreases cellular ATP production and increases the AMP:ATP

ratio. This cellular energy deficit activates AMP-activated protein kinase (AMPK), leading to the

downstream inhibition of hepatic gluconeogenesis and improved insulin sensitivity[2][6]. Other
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derivatives, like cimetidine and famotidine, utilize the guanidine-like structural flexibility to act as

highly selective H2​-receptor antagonists for treating gastric ulcers[1][6].

Mechanistic Visualizations
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Caption: Guanidine-DNA Minor Groove Binding and Apoptotic Pathway.
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Caption: Metformin-Induced AMPK Activation and Metabolic Modulation.

Quantitative Data Summary
The structural versatility of guanidines allows for the fine-tuning of their biological targets. Table

1 summarizes key guanidine derivatives, their primary mechanisms, and their clinical or

experimental applications.
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Compound Class /
Drug

Structural Motif
Primary Target /
Mechanism

Biological Activity

Metformin Biguanide

Mitochondrial

Complex I / AMPK

Activation

Antidiabetic[2]

Zanamivir Cyclic Guanidine
Viral Neuraminidase

Inhibition
Antiviral (Influenza)[6]

Famotidine Thiazole-Guanidine
H2​-Receptor

Antagonism
Anti-ulcer[6]

Monanchocidin Pentacyclic Guanidine
Cytoskeleton /

Membrane Disruption

Anticancer (Marine

MNP)[1]

Cyclopropyl-

Guanidines
Aryl-Guanidine

DNA Minor Groove

Binding ( Kb​

≈104−105M−1 )

Experimental

Anticancer[2]

Alexidine Bis-biguanide
Membrane Disruption

/ Lipid Bilayer

Antimicrobial /

Antifungal[6]

Experimental Methodologies
To ensure scientific integrity and reproducibility in drug development, the following self-

validating protocols detail the standard workflows for evaluating the biological activity of novel

substituted guanidines.

Protocol 1: DNA-Binding Affinity Assessment via UV-Vis
Titration
Causality: When a guanidine derivative intercalates or tightly binds the DNA minor groove, the

π−π∗ electronic transitions of the ligand couple with the DNA bases. This coupling restricts the

excitation probabilities, resulting in a measurable decrease in absorption intensity (the

hypochromic effect)[2]. Tracking this shift allows us to quantify binding affinity.

Preparation: Prepare a 50 μM stock solution of the synthesized guanidine derivative in a

physiological buffer (e.g., Tris-HCl, pH 7.4) to maintain the protonated guanidinium state.
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DNA Stock: Prepare a stock solution of Salmon Sperm DNA (SS-DNA) in the same buffer.

Determine the precise concentration by measuring absorbance at 260 nm (using the molar

extinction coefficient ϵ=6600M−1cm−1 ).

Titration: Aliquot a fixed volume of the guanidine solution into a quartz cuvette. Incrementally

add SS-DNA (e.g., 5 to 40 μM final concentration).

Incubation & Measurement: Allow the mixture to equilibrate for 5 minutes at 298 K after each

addition. Record the UV-Vis absorption spectra (typically scanning from 200 to 400 nm).

Validation & Analysis: Observe the hypochromic shift. Calculate the intrinsic binding constant

( Kb​) using the Benesi-Hildebrand equation. A negative Gibbs free energy ( ΔG=−RTlnKb​)

self-validates the spontaneous and thermodynamically stable nature of the interaction[2][4].

Protocol 2: In Vitro Cytotoxicity Assay (MTT) for
Guanidine Derivatives
Causality: Because a primary mechanism of action for many guanidines involves targeting

mitochondrial function (e.g., Complex I inhibition) or inducing mitochondrial-mediated

apoptosis, the MTT assay—which relies exclusively on the reduction of tetrazolium dye by

functional mitochondrial oxidoreductases—is the most mechanistically appropriate method to

assess cell viability[3][9].

Cell Seeding: Seed human cancer cell lines (e.g., MDA-MB-231 or SW-620) in 96-well plates

at a density of 5×103 cells/well in appropriate supplemented media (e.g., DMEM with 10%

FBS). Incubate for 24 hours at 37°C in a 5% CO2​atmosphere.

Compound Treatment: Dissolve the guanidine derivative in DMSO (ensuring final DMSO

concentration is < 0.5% to prevent baseline solvent toxicity). Treat the cells with a serial

dilution of the compound (e.g., 0.1 μM to 100 μM ) and incubate for 72 hours[9].

MTT Addition: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4

hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the media and add 150 μL of DMSO to each well to dissolve

the formazan crystals. Agitate on a plate shaker for 10 minutes.
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Quantification & Validation: Measure the absorbance at 570 nm using a microplate reader.

Calculate the IC50​using non-linear regression analysis. Self-Validation Step: Always include

a known DNA-binding drug (e.g., Doxorubicin) as a positive control to validate the assay's

sensitivity and dynamic range.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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